3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine

Catalog No.
S14003385
CAS No.
35550-26-6
M.F
C5H9N3S
M. Wt
143.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine

CAS Number

35550-26-6

Product Name

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine

IUPAC Name

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C5H9N3S/c1-3-4-7-5(6-2)9-8-4/h3H2,1-2H3,(H,6,7,8)

InChI Key

PDBNOTVWMAXMCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)NC

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that belongs to the class of thiadiazoles, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound features an ethyl group at the 3-position and a methyl group at the nitrogen atom, contributing to its unique chemical properties. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry, making compounds like 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine of significant interest in drug development and agricultural chemistry.

The chemical reactivity of 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine includes:

  • Substitution Reactions: The nitrogen atoms in the thiadiazole ring can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex fused ring systems, enhancing its biological activity.
  • Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction processes, leading to the formation of different derivatives with altered properties .

Compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including:

  • Antimicrobial: Thiadiazoles have shown efficacy against various bacterial and fungal strains.
  • Anticancer: Some derivatives demonstrate potential as anticancer agents by inhibiting tumor growth through various mechanisms.
  • Anti-inflammatory: These compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The specific biological activity of 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine would depend on its structure and substituents, which influence its interaction with biological targets.

The synthesis of 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine can be achieved through various methods:

  • From Thiosemicarbazide: A common synthetic route involves the reaction of thiosemicarbazide with suitable carboxylic acids or halides under acidic conditions. This process typically utilizes dehydrating agents such as phosphoric acid or sulfuric acid to facilitate cyclization into the thiadiazole ring.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that minimize the use of toxic reagents while maintaining high yields. This approach often employs polyphosphate esters as catalysts .
  • Cyclization Techniques: The cyclization of precursors like N-methylthiosemicarbazide can also yield 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine through controlled reaction conditions that promote ring formation .

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it could be developed into drugs targeting infectious diseases or cancer.
  • Agriculture: Thiadiazole derivatives are often used as fungicides or herbicides due to their ability to inhibit plant pathogens.

The compound's unique properties make it a candidate for further research in drug discovery and agrochemical applications.

Interaction studies involving 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine focus on its binding affinity to various biological targets. These studies typically assess:

  • Protein Binding: Understanding how the compound interacts with proteins can elucidate its mechanism of action.
  • DNA Interaction: Investigating how thiadiazole derivatives bind to DNA may reveal potential anticancer properties.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
1,3,4-ThiadiazoleParent structure without substitutionsBasic scaffold for many derivatives
2-Amino-1,3,4-thiadiazoleContains an amino group at the 2-positionEnhanced solubility and biological activity
5-Methyl-1,3,4-thiadiazoleMethyl group at the 5-positionKnown for potent antimicrobial activity
3-Chloro-N-methyl-thiadiazolamineChlorine substitution increases electrophilicityHigher reactivity compared to non-chlorinated analogs

Uniqueness

The presence of both ethyl and methyl groups in 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine enhances its lipophilicity and membrane permeability compared to other thiadiazoles. This structural combination may lead to improved bioavailability and efficacy in biological applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

143.05171847 g/mol

Monoisotopic Mass

143.05171847 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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